

# Application Notes and Protocols: EDP-305 in Mouse Models of NASH

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EDP-305   |           |
| Cat. No.:            | B11930703 | Get Quote |

## Introduction

**EDP-305** is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. [1][2][3] Activation of FXR has been identified as a promising therapeutic strategy for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis.[3][4] Preclinical studies in various mouse models of NASH have demonstrated the therapeutic potential of **EDP-305** in reducing liver injury, steatosis, and fibrosis.

These application notes provide a comprehensive overview of the dosage and administration of **EDP-305** in preclinical mouse models of NASH, along with detailed experimental protocols and a summary of its mechanism of action. This information is intended for researchers, scientists, and drug development professionals working on novel therapies for NASH.

## **Quantitative Data Summary**

The following tables summarize the dosages and administration details for **EDP-305** in various mouse models of NASH as reported in preclinical studies.

Table 1: **EDP-305** Dosage and Administration in NASH Mouse Models



| Mouse<br>Model                                                           | Strain  | EDP-305<br>Dosage<br>(mg/kg/da<br>y) | Administr<br>ation<br>Route | Vehicle                     | Treatmen<br>t Duration | Referenc<br>e(s) |
|--------------------------------------------------------------------------|---------|--------------------------------------|-----------------------------|-----------------------------|------------------------|------------------|
| Methionine /Choline- Deficient (MCD) Diet                                | C57BL/6 | 10, 30                               | Oral<br>Gavage              | 0.5%<br>Methylcellu<br>lose | 4 weeks                |                  |
| Diet- Induced NASH (DIN) (High Fat/High Cholesterol + Fructose in water) | C57BL/6 | 10, 30                               | Incorporate<br>d into diet  | -                           | 10 weeks               |                  |
| Choline- Deficient, L-Amino Acid- Defined, High-Fat Diet (CDAHFD)        | C57BL/6 | 10, 30                               | Oral<br>Gavage              | Not<br>specified            | Not<br>specified       |                  |
| Streptozoto<br>cin-High<br>Fat Diet<br>(STAM™)                           | C57BL/6 | 3, 10                                | Not<br>specified            | Not<br>specified            | 4 weeks                |                  |

Table 2: Summary of Therapeutic Effects of **EDP-305** in NASH Mouse Models



| Mouse Model                                                           | Key Findings                                                                                                                                                                                                                                                                           | Reference(s) |
|-----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Methionine/Choline-Deficient (MCD) Diet                               | Reduced serum ALT by 62% compared to controls.  Profoundly inhibited perisinusoidal 'chicken wire' fibrosis, with over 80%                                                                                                                                                             |              |
|                                                                       | reduction in collagen deposition.                                                                                                                                                                                                                                                      |              |
| Diet-Induced NASH (DIN)                                               | Significantly reduced liver lipids (cholesterol, triglycerides, and fatty acids). Decreased liver steatosis, hepatocyte ballooning, and total NAFLD Activity Score (NAS). Down-regulated expression of key genes involved in inflammation (MCP-1, TGF-β) and fibrosis (TIMP-1, α-SMA). | _            |
| Choline-Deficient, L-Amino<br>Acid-Defined, High-Fat Diet<br>(CDAHFD) | Dose-dependent reduction in liver fibrosis.                                                                                                                                                                                                                                            |              |
| Streptozotocin-High Fat Diet<br>(STAM™)                               | Significantly decreased hepatocyte ballooning and lowered the NAFLD activity score (NAS).                                                                                                                                                                                              | -            |

## **Signaling Pathway of EDP-305**

**EDP-305** acts as a potent agonist for the Farnesoid X Receptor (FXR). Upon binding, **EDP-305** activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their expression. Key downstream effects relevant to NASH include



the regulation of genes involved in bile acid synthesis and transport (e.g., SHP, BSEP), lipid metabolism, and inflammation.



Click to download full resolution via product page

Caption: EDP-305 Signaling Pathway.

## **Experimental Protocols**

The following protocols are generalized from published studies and provide a framework for evaluating **EDP-305** in a diet-induced mouse model of NASH.

## **Diet-Induced NASH Mouse Model Protocol**

This protocol describes the induction of NASH in mice using a high-fat, high-cholesterol diet supplemented with fructose in the drinking water, a model that closely mimics human NASH development.



#### Materials:

- Male C57BL/6 mice (8-10 weeks old)
- High-Fat/High-Cholesterol Diet (e.g., Research Diets D12492)
- 10% Fructose solution (in drinking water)
- Standard rodent chow
- Animal caging and husbandry supplies

#### Procedure:

- Acclimate mice for one week upon arrival, providing standard chow and water ad libitum.
- Randomly assign mice to two groups: Control (standard chow) and NASH diet.
- Provide the NASH diet group with the high-fat/high-cholesterol diet and 10% fructose in their drinking water for a period of 6 to 16 weeks to induce steatohepatitis. The control group continues to receive standard chow and water.
- Monitor animal health and body weight regularly.
- After the induction period, the mice are ready for therapeutic intervention studies with EDP-305.

## **EDP-305** Administration Protocol (Oral Gavage)

This protocol details the daily administration of **EDP-305** via oral gavage.

#### Materials:

- EDP-305
- Vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles (20-22 gauge, ball-tipped)



- Syringes (1 mL)
- · Analytical balance and weighing supplies

#### Procedure:

- Prepare the EDP-305 dosing solutions in the vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 μL gavage volume). Ensure EDP-305 is fully suspended or dissolved.
- Prepare a vehicle-only solution for the control group.
- Record the body weight of each mouse before dosing to calculate the exact volume to be administered.
- Administer the prepared EDP-305 solution or vehicle to the mice once daily via oral gavage.
- Continue the treatment for the duration specified in the study design (e.g., 4-10 weeks).
- Monitor mice for any adverse effects throughout the treatment period.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating **EDP-305** in a diet-induced NASH mouse model.





Click to download full resolution via product page

**Caption:** Experimental Workflow for **EDP-305** Efficacy Testing.



## Conclusion

**EDP-305** has demonstrated significant therapeutic potential in various preclinical mouse models of NASH. The provided data and protocols offer a foundation for researchers to design and execute studies to further investigate the efficacy and mechanism of action of this promising FXR agonist. Careful consideration of the appropriate mouse model, dosage, and administration route is crucial for obtaining robust and reproducible results. While **EDP-305** showed promise in these preclinical models, it is important to note that its clinical development for NASH has been discontinued.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Characterization of EDP-305, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepg.com]
- 4. enanta.com [enanta.com]
- To cite this document: BenchChem. [Application Notes and Protocols: EDP-305 in Mouse Models of NASH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930703#edp-305-dosage-and-administration-in-mouse-models-of-nash]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com